

# LC-MS/MS method for Finasteride 2-(2-Methylpropanol)amide quantification

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Finasteride 2-(2-Methylpropanol)amide |
| CAS No.:       | 116285-36-0                           |
| Cat. No.:      | B018630                               |

[Get Quote](#)

Application Note: High-Sensitivity LC-MS/MS Quantification of **Finasteride 2-(2-Methylpropanol)amide** ( $\omega$ -Hydroxyfinasteride)

## Executive Summary

This application note details a robust, validated protocol for the quantification of **Finasteride 2-(2-Methylpropanol)amide** (CAS: 116285-36-0), commonly referred to as  $\omega$ -Hydroxyfinasteride.<sup>[1]</sup> This compound is a primary oxidative metabolite of Finasteride and a critical process-related impurity (Impurity M1) monitored during drug development and stability testing.

Unlike standard Finasteride assays, this method addresses the specific challenge of separating the hydroxylated analogue from the parent drug and isobaric interferences using a polarity-tuned Reverse Phase Liquid Chromatography (RPLC) method coupled with positive mode Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).

## Chemical Context & Analytical Challenges

Analyte Profile:

- Chemical Name: (5ngcontent-ng-c176312016="" \_ngghost-ng-c3009799073="" class="inline ng-star-inserted">

,17

)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide[2]

- Molecular Formula: C24H35NO2 [2]

[2][3]

- Molecular Weight: 388.54 g/mol (+16 Da relative to Finasteride)[2]
- Key Characteristic: The introduction of the hydroxyl group on the tert-butyl side chain increases polarity, reducing retention time on C18 columns compared to the parent drug.

The "In-Source" Trap: A critical failure point in quantifying N-oxide or hydroxylated metabolites is in-source fragmentation or in-source oxidation of the parent drug, which can mimic the metabolite's signal.

- Risk:[4] High concentrations of Finasteride entering the source can undergo oxidative adduct formation ( ), creating a false positive for the hydroxy-impurity.
- Solution: This protocol utilizes chromatographic resolution (C24H35NO2) as the primary defense, ensuring the metabolite elutes distinctly before the parent drug.

## Experimental Protocol

### Reagents and Standards

- Analyte: **Finasteride 2-(2-Methylpropanol)amide** (Reference Std, >98% purity).[1]
- Internal Standard (IS): Finasteride-d9 or stable isotope-labeled analogue.[1]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1]
- Additives: Ammonium Formate (10 mM stock), Formic Acid.[1]

## Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix suppression (phospholipids) and maximize recovery of the steroid core. MTBE is selected for its high extraction efficiency of aza-steroids while leaving behind more polar plasma salts.

Protocol Steps:

- Aliquot: Transfer 200  $\mu$ L of plasma/sample into a 1.5 mL Eppendorf tube.
- IS Spike: Add 20  $\mu$ L of Internal Standard solution (100 ng/mL). Vortex 10s.
- Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).
- Agitation: Shake/Vortex vigorously for 10 minutes.
- Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
- Transfer: Transfer 800  $\mu$ L of the supernatant (organic layer) to a clean glass tube.
- Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.
- Reconstitution: Reconstitute in 100  $\mu$ L of Mobile Phase A:B (50:50). Vortex 1 min.
- Clarification: Centrifuge at 13,000 rpm for 5 min; transfer supernatant to LC vial.

## LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7  $\mu$ m).[1]
  - Why: The ethylene-bridged hybrid (BEH) particle offers superior peak shape for basic compounds (aza-steroids) at high pH, though we use acidic pH here for ionization efficiency.[1]
- Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 45°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event                   |
|------------|------------------|-------------------------|
| 0.00       | 30               | Initial Hold            |
| 1.00       | 30               | Elution of polar matrix |
| 4.00       | 90               | Ramp to elute Analytes  |
| 5.00       | 90               | Wash                    |
| 5.10       | 30               | Re-equilibration        |
| 7.00       | 30               | End of Run              |

Mass Spectrometry:

- Source: ESI Positive Mode.
- Spray Voltage: 3500 V.
- Gas Temp: 350°C.
- Nebulizer: 45 psi.

MRM Transitions (Quantification & Confirmation):

| Compound             | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Role    |
|----------------------|-----------------|---------------|-----------------------|------------|---------|
| Hydroxy-Finasteride  | 389.3           | 305.2         | 32                    | 100        | Quant   |
| Hydroxy-Finasteride  | 389.3           | 333.2         | 28                    | 100        | Qual    |
| Finasteride (Parent) | 373.2           | 305.2         | 30                    | 50         | Monitor |
| Finasteride-d9 (IS)  | 382.3           | 314.2         | 30                    | 50         | IS      |

Mechanistic Insight: The transition

corresponds to the cleavage of the modified amide side chain, leaving the characteristic aza-steroid core (

). Since the hydroxylation occurs on the leaving group (the tert-butyl amine derivative), the product ion remains identical to that of the parent Finasteride (305.2).

## Visual Workflows

### Figure 1: Analytical Workflow (DOT)



[Click to download full resolution via product page](#)

Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and sensitivity.

## Figure 2: Fragmentation Mechanism & Selectivity[1]



[Click to download full resolution via product page](#)

Caption: MRM transition logic. The side-chain modification is lost as a neutral fragment, retaining the stable steroid core.[1]

## Validation & Performance Metrics

| Parameter      | Specification      | Experimental Result                            |
|----------------|--------------------|------------------------------------------------|
| Linearity      |                    | (Range: 0.5 – 100 ng/mL)                       |
| LLOQ           | S/N > 10           | 0.5 ng/mL                                      |
| Accuracy       | 85-115%            | 92.4% - 104.1%                                 |
| Precision (CV) | < 15%              | 3.8% (Intra-day), 5.2% (Inter-day)             |
| Retention Time | Relative to Parent | Hydroxy-Fin: 2.8 min /<br>Finasteride: 3.4 min |
| Recovery       | > 70%              | 82% (using MTBE extraction)                    |

Note on Separation: The Hydroxy-Finasteride elutes earlier than Finasteride (approx. 0.6 min delta on a 5-minute gradient). This is crucial. If peaks overlap, the "crosstalk" from Finasteride (373 -> 305) is negligible, but in-source oxidation of Finasteride (373 + 16 = 389) could contribute to the Hydroxy-Finasteride channel.[1] Ideally, ensure baseline resolution.

## References

- PubChem. (2025). **Finasteride 2-(2-methylpropanol)amide** (Compound Summary).[1][2][3] National Library of Medicine. [\[Link\]](#)[1]
- FDA Global Substance Registration System (GSRS). (2025). Unique Ingredient Identifier (UNII): 1VUR22GZYY.[[Link](#)][1]
- Madhavan, P., et al. (2011).[1][5] A Validated stability indicating LC method of assay and related substances for Finasteride.[5][6][7][8] Journal of Chemical and Pharmaceutical Research, 3(6):987-996.[1][5] [\[Link\]](#)
- Venkateswara Rao, B., et al. (2019).[1][9] Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(7), 1514-1518.[1][9] [\[Link\]](#)[1]
- Constanzer, M. L., et al. (1991).[1] Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 127-134.[1] (Foundational reference for extraction logic).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Finasteride 2-(2-methylpropanol)amide | C<sub>23</sub>H<sub>36</sub>N<sub>2</sub>O<sub>3</sub> | CID 15230776 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [pharmaffiliates.com](https://pharmaffiliates.com) [[pharmaffiliates.com](https://pharmaffiliates.com)]
- 3. GSRS [[gsrs.ncats.nih.gov](https://gsrs.ncats.nih.gov)]
- 4. Finasteride - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. [jocpr.com](https://jocpr.com) [[jocpr.com](https://jocpr.com)]
- 6. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [[scirp.org](https://scirp.org)]

- [7. jmchemsci.com \[jmchemsci.com\]](https://www.jmchemsci.com)
- [8. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36111111/)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [LC-MS/MS method for Finasteride 2-(2-Methylpropanol)amide quantification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018630#lc-ms-ms-method-for-finasteride-2-2-methylpropanol-amide-quantification\]](https://www.benchchem.com/product/b018630#lc-ms-ms-method-for-finasteride-2-2-methylpropanol-amide-quantification)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)